N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate, also known as BEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate is not yet fully understood, but it is believed to involve the modulation of the endogenous opioid system. This compound has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By binding to this receptor, this compound may enhance the activity of endogenous opioids, resulting in analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate in lab experiments is its high potency and selectivity for the mu-opioid receptor. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different medical conditions. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate has been studied for its potential use in treating various medical conditions, including pain, anxiety, and addiction. In preclinical studies, this compound has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to reduce anxiety-like behaviors in animal models of anxiety and to attenuate the development of morphine tolerance and dependence.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.C2H2O4/c1-2-31(22-24-10-5-3-6-11-24)29(32)27-16-18-30(19-17-27)21-26-14-9-15-28(20-26)33-23-25-12-7-4-8-13-25;3-1(4)2(5)6/h3-15,20,27H,2,16-19,21-23H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTWWYIKFWINIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.